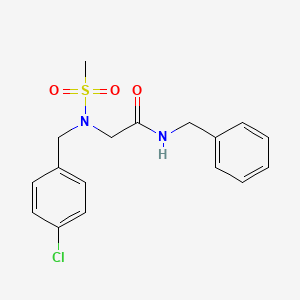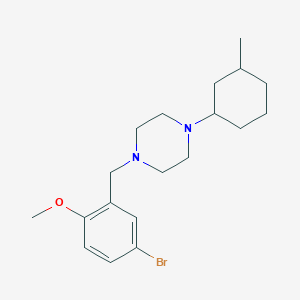![molecular formula C19H28N2O B4928911 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. In
Mechanism Of Action
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances serotonin neurotransmission. The exact mechanism by which 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone achieves this is not fully understood, but it is believed to involve binding to the serotonin transporter and blocking its ability to reuptake serotonin.
Biochemical and Physiological Effects:
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on serotonin neurotransmission, it has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in regulating the body's response to stress. 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce the release of corticotropin-releasing hormone (CRH), which is a key regulator of the HPA axis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone as a research tool is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, like all research tools, 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has its limitations. One limitation is that it is not a natural compound, and therefore its effects may not accurately reflect the effects of endogenous serotonin. Additionally, 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential therapeutic applications of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in the treatment of depression and anxiety disorders. Further research is needed to determine the efficacy and safety of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in human clinical trials. Another area of interest is the role of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone in modulating the activity of the HPA axis. It is possible that 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone may have applications in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD). Finally, there is interest in developing new compounds based on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone that may have improved pharmacological properties. These compounds could potentially be used as novel antidepressants or anxiolytics.
Synthesis Methods
The synthesis of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylcyclohexyl)piperazine with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium on carbon catalyst to yield 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. The purity of the compound can be further improved through recrystallization.
Scientific Research Applications
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been found to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This mechanism of action is similar to that of other SSRIs such as fluoxetine and sertraline, which are commonly used antidepressants. 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has also been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
properties
IUPAC Name |
1-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-3-7-18(8-4-15)20-11-13-21(14-12-20)19-9-5-17(6-10-19)16(2)22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXALRTYMLNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)